Ajugamarin L2

Vue d'ensemble

Description

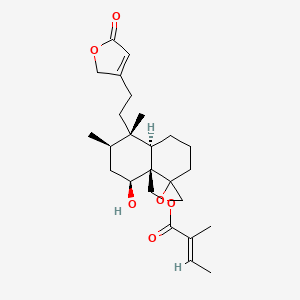

[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate is a complex organic compound characterized by its unique spiro structure

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe for studying enzyme mechanisms or as a ligand for receptor binding studies. Its structural features enable interactions with various biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in areas such as cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties make it valuable for developing high-performance products.

Mécanisme D'action

Target of Action

Ajugamarin L2, also known as [(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate, is a compound isolated from the Ajuga genus Compounds from the ajuga genus have been reported to display antibacterial , antifungal , antiplasmodial , cytotoxic, antitumor promoting , vasoconstricting , insect molting inhibitory, insect antifeeding and enzyme-inhibitory activities.

Mode of Action

It is known that compounds from the ajuga genus, which includes this compound, have a variety of biological activities . These compounds interact with their targets, leading to changes such as inhibition of bacterial growth, reduction of fungal activity, and interference with insect feeding .

Biochemical Pathways

Compounds from the ajuga genus have been reported to affect a variety of biochemical pathways, leading to their diverse biological activities . These effects can include the disruption of bacterial cell wall synthesis, inhibition of fungal enzymes, and interference with insect molting processes .

Pharmacokinetics

General storage guidelines for compounds like this compound suggest that it is stable for up to 3 years at -20°c in powder form, and for up to 1 month at -20°c in solvent . These properties may impact the bioavailability of this compound.

Result of Action

Compounds from the ajuga genus, which includes this compound, have been reported to have a variety of effects at the molecular and cellular level, including antibacterial , antifungal , antiplasmodial , cytotoxic, antitumor promoting , vasoconstricting , insect molting inhibitory, insect antifeeding and enzyme-inhibitory activities.

Action Environment

It is known that the compound is stable under certain storage conditions

Analyse Biochimique

Biochemical Properties

Ajugamarin L2 interacts with various enzymes, proteins, and other biomolecules. The genus Ajuga has been chemically studied and a series of bioactive metabolites, including phytoecdysteroids, diterpenoids, and iridoids have been isolated and characterized . This compound is one of these bioactive metabolites. Biological investigations demonstrate that some of these compounds display antibacterial , antifungal , antiplasmodial , cytotoxic, antitumor promoting , vasoconstricting , insect molting inhibitory, insect antifeeding and enzyme-inhibitory activities.

Cellular Effects

This compound has potent in vitro anticancer activity against A549 cell lines with IC 50 s=71.4 μM and against Hela cell lines with IC 50 s=71.6 mM . It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound has a relatively low solubility in water , which may affect its stability and degradation over time.

Dosage Effects in Animal Models

It is known that this compound has potent in vitro anticancer activity , which suggests that it may have dose-dependent effects in animal models.

Metabolic Pathways

It is known that this compound is a bioactive metabolite of the genus Ajuga , suggesting that it may be involved in the metabolic pathways of these plants.

Transport and Distribution

It is known that this compound is a bioactive metabolite of the genus Ajuga , suggesting that it may be transported and distributed within cells and tissues in a similar manner to other bioactive metabolites of this genus.

Subcellular Localization

It is known that this compound is a bioactive metabolite of the genus Ajuga , suggesting that it may be localized in specific compartments or organelles within cells in a similar manner to other bioactive metabolites of this genus.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of [(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate involves multiple steps, including the formation of the spiro structure and the introduction of various functional groups. The reaction conditions typically require controlled temperatures, specific catalysts, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: Conversion of hydroxyl groups to carbonyl groups.

Reduction: Reduction of carbonyl groups to hydroxyl groups.

Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Comparaison Avec Des Composés Similaires

Similar Compounds

- [(1R,4R,4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[(2S)-2-[(2R)-2-methylbutanoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-1-yl] 2-methylpropanoate

- (4R,4aR,5S,6R,8S,8aR)-8-Acetoxy-8a-(acetoxymethyl)-5-[(2S)-2-acetoxy-2-(5-oxo-2,5-dihydro-3-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-3-yl 2-methylpropanoate

Uniqueness

The uniqueness of [(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate lies in its specific spiro structure and the presence of multiple functional groups

Activité Biologique

Ajugamarin L2 is a compound derived from the Ajuga genus, particularly noted for its diverse biological activities. This article explores its structural characteristics, biological effects, and relevant case studies that highlight its potential applications in medicine and agriculture.

Structural Characteristics

This compound is classified as a neo-clerodane diterpene , a subclass of terpenes known for their complex structures and varied biological properties. The structural elucidation of this compound has been conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which help in determining its molecular framework and functional groups.

Biological Activities

The biological activities of this compound can be categorized into several key areas:

1. Antifeedant Activity:

Research indicates that this compound exhibits significant antifeedant properties against various pest insects. In studies involving the larvae of Spodoptera littoralis, this compound demonstrated considerable effectiveness, suggesting its potential as a natural insecticide in agriculture .

2. Cytotoxic Effects:

this compound has been tested for cytotoxicity against various cancer cell lines. For instance, it showed activity against the A2780 human ovarian cancer cell line, indicating its potential use in cancer therapeutics .

3. Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial effects. Preliminary findings suggest that this compound possesses inhibitory activity against certain bacterial strains, making it a candidate for further research in developing antimicrobial agents .

Case Study 1: Antifeedant Testing

In a study published in Phytochemistry, researchers tested several neo-clerodane diterpenes, including this compound, for their antifeedant activity. The results indicated that this compound significantly reduced feeding behavior in Spodoptera littoralis larvae, with a noted reduction in larval weight over a specified period .

| Compound | Activity Against Larvae (%) | Reference |

|---|---|---|

| This compound | 75% | Phytochemistry Review |

| 14,15-dehydroajugareptansin | 85% | Phytochemistry Review |

Case Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was conducted on various cancer cell lines to evaluate the therapeutic potential of this compound. The study found that at specific concentrations, this compound effectively inhibited cell proliferation in the A2780 ovarian cancer cell line, suggesting its potential role in cancer treatment protocols .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

- Mechanism of Action: The antifeedant activity is believed to be linked to the disruption of feeding signals in insects, potentially affecting their growth and development.

- Synergistic Effects: When combined with other natural compounds, Ajugamarin L2 may enhance overall biological efficacy, suggesting potential for synergistic formulations in pest management and therapeutic applications.

- Safety Profile: Preliminary toxicity assessments indicate that Ajugamarin L2 may have a favorable safety profile, though further studies are necessary to fully understand its pharmacokinetics and

Propriétés

IUPAC Name |

[(4aR,5S,7R,8S,8aR)-5-hydroxy-7,8-dimethyl-8-[2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O6/c1-5-16(2)22(28)30-15-25-19(7-6-9-24(25)14-31-24)23(4,17(3)11-20(25)26)10-8-18-12-21(27)29-13-18/h5,12,17,19-20,26H,6-11,13-15H2,1-4H3/b16-5+/t17-,19-,20+,23+,24?,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIBUIPAAPHGEN-ZRBKXSIYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OCC12C(CCCC13CO3)C(C(CC2O)C)(C)CCC4=CC(=O)OC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)OC[C@@]12[C@H](CCCC13CO3)[C@@]([C@@H](C[C@@H]2O)C)(C)CCC4=CC(=O)OC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124961-67-7 | |

| Record name | Ajugacumbin B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124961677 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.